molecular formula C16H14N2O2S2 B3175326 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 956576-70-8

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3175326
CAS No.: 956576-70-8
M. Wt: 330.4 g/mol
InChI Key: FBMNUNRKHMOXIA-UHFFFAOYSA-N
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Description

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C16H14N2O2S2 and a molecular weight of 330.42 g/mol . This compound is known for its unique structure, which combines an isothiocyanate group with a sulfonyl group attached to a tetrahydroisoquinoline core. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive isothiocyanate and sulfonyl chloride reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Thiourea or thiocarbamate derivatives.

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that isothiocyanates exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A study demonstrated that derivatives of isothiocyanates could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Study Cancer Type Effect Mechanism
Breast CancerInhibition of cell proliferationApoptosis induction via ROS generation
Colon CancerCytotoxicityCell cycle arrest at G2/M phase

Neuroprotective Effects

Isothiocyanates have been reported to possess neuroprotective properties. The compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Enzyme Inhibition

The sulfonamide group in the compound can act as an inhibitor for various enzymes. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems .

Enzyme Inhibition Type IC50 Value (µM)
Carbonic AnhydraseCompetitive12.5

Binding Studies

Biological docking studies suggest that the compound has a high binding affinity for certain protein targets involved in cancer progression and neurodegenerative diseases. This makes it a promising candidate for drug development .

Synthesis of Functional Polymers

The isothiocyanate group can be utilized in the synthesis of functionalized polymers through thiol-ene reactions. This application is particularly relevant in creating materials with specific mechanical and thermal properties .

Polymer Type Properties Application
Conductive PolymersHigh electrical conductivityElectronics
Biodegradable PolymersEco-friendly degradationPackaging

Case Study 1: Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized various derivatives of isothiocyanates and tested their anticancer effects on different cell lines. The results showed that modifications to the tetrahydroisoquinoline core significantly enhanced the cytotoxicity against breast and colon cancer cells .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of several isothiocyanate compounds on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues, leading to enzyme inhibition or protein modification. The sulfonyl group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Isothiocyanatophenylsulfonyl chloride: A precursor in the synthesis of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline.

    1,2,3,4-Tetrahydroisoquinoline: The core structure of the compound, which can be modified to produce various derivatives.

    Phenylisothiocyanate: A simpler isothiocyanate compound used in similar applications.

Uniqueness

This compound is unique due to its combination of an isothiocyanate group and a sulfonyl group attached to a tetrahydroisoquinoline core. This structure provides a versatile platform for chemical modifications and biological interactions, making it valuable in various research and industrial applications .

Biological Activity

The compound 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS: 956576-70-8) is a derivative of tetrahydroisoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_2\text{S}

This compound features an isothiocyanate group, which is known for its reactivity and potential biological effects.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various tetrahydroquinoline derivatives for their in vitro antitumor effects. The results indicated that certain derivatives had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:

Compound IDIC50 (µg/mL)Comparison with Doxorubicin
253More potent
322.5More potent
Doxorubicin37.5Reference

These findings suggest that the compound may possess significant potential as an anticancer agent due to its lower IC50 values compared to established drugs .

The mechanism through which this compound exerts its biological effects may involve the modulation of cellular pathways associated with apoptosis and cell proliferation. Isothiocyanates are known to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . Additionally, the sulfonamide moiety may enhance the compound's bioactivity through interactions with specific biological targets.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing tumor size and improving survival rates when administered alongside conventional therapies .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have reported that these compounds significantly inhibit cell growth and induce apoptosis at micromolar concentrations .

Properties

IUPAC Name

2-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-22(20,16-7-5-15(6-8-16)17-12-21)18-10-9-13-3-1-2-4-14(13)11-18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMNUNRKHMOXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162149
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-70-8
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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